Potency of Downstream MDR-Reversal Agents: 11-43× Greater Activity than Verapamil
Compounds synthesized from [4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride as the key building block—specifically the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis(benzylidene)-4-oxopiperidines—exhibit 11- to 43-fold greater P-glycoprotein (P-gp) dependent multidrug resistance (MDR) reversal activity compared to the reference drug verapamil in murine L-5178 lymphoma cells transfected with the human MDR1 gene [1]. In contrast, alternative benzophenone-based building blocks lacking this specific aminoethoxy side chain have not yielded comparable potency in the same MDR-reversal assays.
| Evidence Dimension | MDR reversal potency (fold-increase over verapamil) |
|---|---|
| Target Compound Data | 11- to 43-fold more potent than verapamil (compounds 5-8) |
| Comparator Or Baseline | Verapamil (reference P-gp inhibitor) |
| Quantified Difference | 11× to 43× greater potency |
| Conditions | Murine L-5178 lymphoma cells transfected with human MDR1 gene; tested at 4 μg/mL |
Why This Matters
This directly quantifies the superior MDR-reversal activity of products derived from this specific building block, a property not demonstrated by other benzophenone derivatives.
- [1] Das, U., et al. (2008). 1-[4-(2-Aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-oxopiperidines: A novel series of highly potent revertants of P-glycoprotein associated multidrug resistance. Bioorganic & Medicinal Chemistry Letters, 18(12), 3484–3487. View Source
